4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate
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Overview
Description
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a pyrazine ring substituted with benzyl and tert-butyl ester groups. This compound is used in various fields, including drug discovery, material synthesis, and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate typically involves the esterification of 2,3-dihydro-pyrazine-1,4-dicarboxylic acid. The reaction conditions often include the use of benzyl alcohol and tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis or antimicrobial effects . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarboxylic acid: This compound is structurally similar but lacks the ester groups.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another related compound used in organic synthesis and studied for its biological activities.
Uniqueness
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is unique due to its specific ester substitutions, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-9,11H,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTYZZKXERCQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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